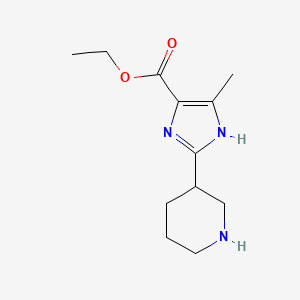![molecular formula C18H19N5 B2519137 2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380062-49-5](/img/structure/B2519137.png)
2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of the pyrazolo[3,4-d]pyrimidine moiety is notable for its role in various pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. One common approach involves the construction of the pyrazolo[3,4-d]pyrimidine core, followed by the formation of the spirocyclic structure. Key steps include cyclization reactions, condensation reactions, and functional group modifications .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential therapeutic agent, particularly for its kinase inhibitory activity.
作用機序
The mechanism of action of 2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can result in altered cell cycle progression, apoptosis induction, and other cellular responses .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This structural uniqueness can lead to different binding affinities and selectivities compared to other similar compounds .
特性
IUPAC Name |
1-methyl-4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-22-16-15(9-21-22)17(20-12-19-16)23-10-18(11-23)7-14(8-18)13-5-3-2-4-6-13/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVDXVWMXQXIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)
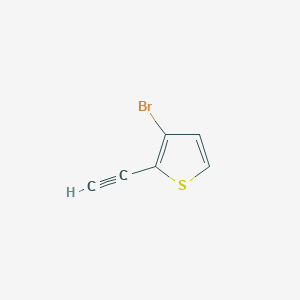
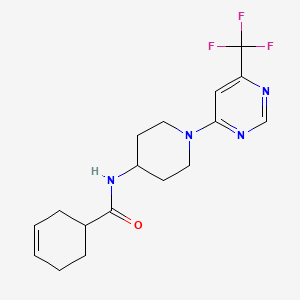
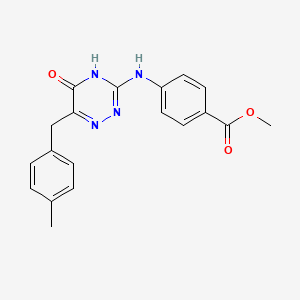
![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2519063.png)
amino}ethoxy)benzoic acid](/img/new.no-structure.jpg)

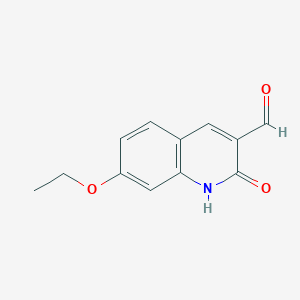
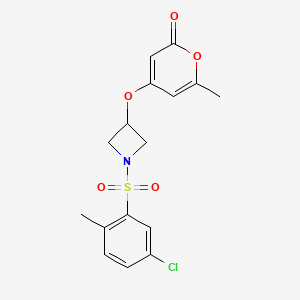

![4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519072.png)

![9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519074.png)
